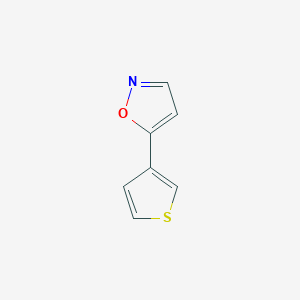

5-(thiophen-3-yl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(thiophen-3-yl)isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-3-yl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide serves as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

5-(thiophen-3-yl)isoxazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.

Reduction: This reaction can modify the electronic properties of the compound.

Substitution: This reaction can replace hydrogen atoms with other substituents to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of 5-(thiophen-3-yl)isoxazole derivatives. A significant investigation involved the synthesis of a series of isoxazole derivatives that were evaluated for their efficacy against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay. Among these derivatives, compounds such as 11f exhibited superior activity compared to standard drugs like etoposide, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|---|

| 11b | MCF-7 | 5.2 | Higher |

| 11c | A549 | 4.8 | Higher |

| 11f | DU-145 | 3.5 | Significantly Higher |

The mechanism of action for these compounds often involves the inhibition of specific pathways crucial for tumor growth and survival, such as COX-1 inhibition, which has been linked to cancer progression and inflammation .

Antimicrobial Properties

Beyond anticancer effects, this compound derivatives have also demonstrated notable antimicrobial activity. Research has shown that these compounds exhibit effectiveness against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. For instance, derivatives with specific substitutions at the thiophene ring displayed significant antibacterial properties .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 48 | E. coli | 12 µg/mL |

| 49 | S. aureus | 15 µg/mL |

| 50 | Pseudomonas aeruginosa | 10 µg/mL |

These findings suggest that the structural features of isoxazole derivatives can be optimized to enhance their antimicrobial efficacy, making them potential candidates for new antibiotic therapies.

Modulation of Metabolism

Another intriguing application of this compound relates to its role in metabolic modulation, particularly in enhancing insulin secretion and promoting β-cell function in diabetes models. Studies indicate that treatment with isoxazole compounds can increase insulin gene expression in human islet cells and improve glucose-stimulated insulin secretion . This property suggests a potential therapeutic role in diabetes management.

Table 3: Effects on Insulin Secretion

| Treatment | Effect on Insulin Secretion |

|---|---|

| ISX (this compound) | Significant increase observed |

| Control | Baseline levels maintained |

Future Directions and Case Studies

The ongoing research into the applications of this compound indicates a growing interest in its therapeutic potential across multiple domains. Notably, case studies focusing on specific derivatives are essential to understand their pharmacodynamics and pharmacokinetics better.

For example, a study examining the effects of a particular derivative on tumor regression in xenograft models demonstrated not only its anticancer efficacy but also its favorable safety profile compared to existing chemotherapeutics . This highlights the importance of further clinical investigations to translate these findings into therapeutic options.

Mecanismo De Acción

The mechanism of action of 5-(thiophen-3-yl)isoxazole involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to 5-(thiophen-3-yl)isoxazole include other isoxazole derivatives such as:

- 3,5-disubstituted isoxazoles

- 5-(2-thienyl)isoxazole-3-carbonitrile

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .

Propiedades

Número CAS |

138716-30-0 |

|---|---|

Fórmula molecular |

C7H5NOS |

Peso molecular |

151.19 g/mol |

Nombre IUPAC |

5-thiophen-3-yl-1,2-oxazole |

InChI |

InChI=1S/C7H5NOS/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H |

Clave InChI |

PXKGAEGLWIPBFD-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C2=CC=NO2 |

SMILES canónico |

C1=CSC=C1C2=CC=NO2 |

Sinónimos |

Isoxazole, 5-(3-thienyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.